benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWNMZJLIQCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna.
Mode of Action
Benzimidazole derivatives, which share structural similarities with this compound, are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. The presence of the methoxy group and piperazine ring could potentially influence the compound’s interaction with its targets.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O2S |
| Molecular Weight | 408.48 g/mol |
| IUPAC Name | 2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
| CAS Number | 1172456-73-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the benzo[c][1,2,5]thiadiazole and benzimidazole moieties suggests potential interactions with DNA and protein targets critical for cancer cell proliferation.
Key Mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells .
- Modulation of Cell Cycle : The compound's effects on cell cycle phases have been observed, particularly an increase in G2/M phase populations in treated cancer cell lines .
- Fluorescent Properties : Its fluorescent characteristics enable it to serve as a probe for biological imaging and sensing applications.
Biological Activity
Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds:
- IC50 Values : Compounds similar to this one have shown IC50 values ranging from 0.29 µM to 1.68 µM against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole core exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Testing has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 1: Anticancer Evaluation
In a study evaluating imidazole derivatives as potential anticancer agents, compounds were screened against multiple cancer cell lines. The compound under discussion was noted for its ability to inhibit tubulin polymerization effectively, leading to significant cytotoxicity at low concentrations (IC50 < 1 µM) against A549 cells .
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of various benzo[c][1,2,5]thiadiazole derivatives. The evaluated compounds displayed moderate to high antibacterial activity against clinical strains of Staphylococcus aureus, with some derivatives achieving MIC values as low as 12.5 µg/mL .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications at specific positions can enhance its biological activity:
Preparation Methods
Bromination and Functionalization of the Benzothiadiazole Core
The synthesis begins with bromination of benzo[c]thiadiazole at the 5-position using hydrobromic acid (HBr) and bromine (Br₂) under reflux (12 hours, 100°C). This yields 5-bromobenzo[c]thiadiazole, a pivotal intermediate for subsequent metal-catalyzed cross-coupling.
Reaction Conditions
Conversion to Methanone via Carbonylation
The brominated intermediate undergoes palladium-catalyzed carbonylation using carbon monoxide (CO) and methanol to install the methanone group. This step employs a Pd(PPh₃)₄ catalyst and triethylamine as a base in tetrahydrofuran (THF) at 80°C.
Optimized Parameters
Synthesis of 4-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazine
Preparation of 5-Methoxy-1H-benzo[d]imidazole-2-methanol
Starting from 4-methoxy-1,2-diaminobenzene, cyclization with glyoxylic acid forms 5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde, which is reduced to the corresponding alcohol using sodium borohydride (NaBH₄).
Key Data
Chlorination and Piperazine Alkylation
The alcohol is converted to 2-chloromethyl-5-methoxy-1H-benzo[d]imidazole using thionyl chloride (SOCl₂) in dichloromethane. This chloride reacts with piperazine in acetonitrile under reflux, yielding the target piperazine derivative.
Reaction Metrics
- Molar Ratio : Piperazine (2 equiv), K₂CO₃ (3 equiv)
- Temperature : 80°C, 24 hours
- Yield : 72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Fragment Coupling and Final Assembly
Nucleophilic Acyl Substitution
The methanone fragment (as acid chloride) reacts with 4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazine in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).
Optimized Protocol
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes 1:1) and recrystallized from ethanol. Structural confirmation employs:
- ¹H/¹³C NMR : Distinct signals for piperazine (δ 2.5–3.5 ppm), benzothiadiazole (δ 8.0–8.5 ppm), and benzimidazole (δ 6.8–7.2 ppm).
- HRMS : [M+H]⁺ calculated for C₂₂H₂₁N₅O₂S: 427.1423; found: 427.1425.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative strategy involves reductive amination of 5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃). However, this method yields <40% due to competing imine formation.
Metal-Catalyzed Cross-Coupling
Attempts to employ Suzuki-Miyaura coupling between a boronic ester-functionalized benzothiadiazole and a piperazine-benzimidazole halide proved ineffective, likely due to steric hindrance at the methanone junction.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
